m-Aminotrifluorotoluene

Description

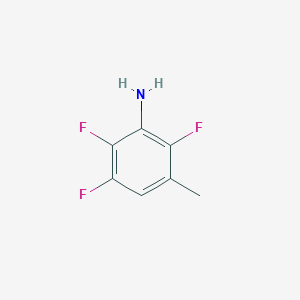

m-Aminotrifluorotoluene (CAS: 98-16-8), also known as 3-trifluoromethylaniline or 3-amino-α,α,α-trifluorotoluene, is a fluorinated aromatic amine with the molecular formula C₇H₆F₃N and a molecular weight of 161.13 g/mol . Structurally, it consists of a benzene ring substituted with an amino group (-NH₂) at the meta position and a trifluoromethyl (-CF₃) group at the adjacent position (Figure 1). This compound is a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty polymers due to the electron-withdrawing nature of the -CF₃ group, which enhances chemical stability and lipophilicity .

Safety protocols classify this compound as an extremely hazardous substance due to its acute toxicity, necessitating stringent handling procedures .

Propriétés

Formule moléculaire |

C7H6F3N |

|---|---|

Poids moléculaire |

161.12 g/mol |

Nom IUPAC |

2,3,6-trifluoro-5-methylaniline |

InChI |

InChI=1S/C7H6F3N/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,11H2,1H3 |

Clé InChI |

KTONGXIEZSQQSW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1F)N)F)F |

Origine du produit |

United States |

Méthodes De Préparation

Reduction of m-Nitrotrifluorotoluene

The most common and industrially relevant method to prepare this compound is the reduction of m-nitrotrifluorotoluene. This process involves converting the nitro group (-NO2) to an amino group (-NH2) using various reducing agents and catalytic systems.

- Starting material: m-Nitrotrifluorotoluene

- Reducing agents: Iron powder with hydrochloric acid, catalytic hydrogenation (H2 with Pd/C or Raney Ni)

- Solvent: Ethanol or aqueous medium

- Temperature: 80–100 °C

- Reaction time: 1–3 hours

- Yield: Approximately 85–90%

Example from literature:

Iron powder and hydrochloric acid are added to water and heated to 80 °C. m-Nitrotrifluorotoluene is added dropwise maintaining 80–85 °C, followed by reflux for 3 hours. After cooling, sodium carbonate solution is added to neutralize the mixture, and the product is extracted and dried to obtain this compound with an 85.7% yield.

Alternatively, catalytic hydrogenation in an autoclave with ethanol solvent and a suitable catalyst under 0.1 MPa hydrogen pressure at 100 ± 5 °C for about 1 hour can achieve similar yields. The catalyst is then filtered off, and the solvent is removed to isolate the product.

| Parameter | Iron/HCl Reduction | Catalytic Hydrogenation |

|---|---|---|

| Reducing agent | Fe powder + HCl | H2 gas + Pd/C or Raney Ni catalyst |

| Solvent | Water/ethanol | Ethanol |

| Temperature | 80–85 °C | 100 ± 5 °C |

| Reaction time | 3 hours | ~1 hour |

| Yield | ~85.7% | ~85–90% |

| Product isolation | Neutralization + extraction | Filtration + distillation |

Nitration and Subsequent Reduction Route

An alternative synthetic route involves the nitration of trifluorotoluene followed by reduction:

- Nitration: Trifluorotoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid at 40–60 °C to give m-nitrotrifluorotoluene.

- Reduction: The nitro group is then reduced to an amino group using zinc powder and acetic acid or catalytic hydrogenation.

This method is well documented in patent literature and allows for controlled introduction of the amino group at the meta position.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Nitration | Concentrated HNO3 (1.1–1.5 eq), H2SO4 (68%) at 40–60 °C | Controls regioselectivity |

| Reduction | Zinc powder (600–2000 mesh), Acetic acid, 50–70 °C, slow acid addition | High purity amine product |

Functional Group Transformations Starting from this compound

Several patented synthetic routes use this compound as a starting material for further functionalization, illustrating its availability and synthetic utility:

- Amide formation: Reaction with pivaloyl chloride to form amides, which can be methylated and then deprotected to yield derivatives.

- Methylthiomethyl introduction: Complex routes involving methylthiomethylation followed by sulfonyl chloride treatment and hydrogenation. These methods require low temperatures and corrosive reagents, making them less practical industrially.

These transformations underscore the importance of this compound as a versatile intermediate.

Analytical and Purification Methods

The purity and identity of this compound are confirmed by:

- Nonaqueous potentiometric titration

- Infrared (IR) spectroscopy

- Gas chromatography (GC)

- Nuclear magnetic resonance (NMR) spectroscopy

Purification is typically achieved by vacuum distillation after removal of solvents and catalysts.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iron powder + HCl reduction | m-Nitrotrifluorotoluene | Fe powder, HCl | 80–85 °C, 3 h | ~85.7 | Simple, cost-effective industrial method |

| Catalytic hydrogenation | m-Nitrotrifluorotoluene | Pd/C or Raney Ni, H2 gas | 100 ± 5 °C, 1 h | 85–90 | Cleaner, requires hydrogen and catalyst |

| Nitration + Zinc reduction | Trifluorotoluene | HNO3, H2SO4; Zn, AcOH | 40–60 °C (nitration), 50–70 °C (reduction) | Variable | Two-step process, regioselective |

| Functionalization routes | This compound | Pivaloyl chloride, methyl iodide, LDA, etc. | Various | N/A | For derivative synthesis, complex steps |

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: m-Aminotrifluorotoluene can undergo oxidation reactions to form various oxidation products.

Reduction: The compound can be reduced to form different derivatives, such as m-trifluoromethylaniline.

Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

Oxidation: Various oxidation products depending on the oxidizing agent used.

Reduction: m-Trifluoromethylaniline.

Substitution: Amides, alkylated derivatives.

Applications De Recherche Scientifique

m-Aminotrifluorotoluene, also known as 3-(trifluoromethyl)aniline, is a compound with significant applications across various scientific fields, particularly in pharmaceuticals, materials science, and environmental studies. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances the biological activity of drug candidates, making it valuable in the development of new therapeutics. For example, it is utilized in the synthesis of compounds that target specific biological pathways in cancer treatment and anti-inflammatory drugs .

Materials Science

In materials science, this compound has been explored for its role in enhancing the properties of perovskite solar cells. Research indicates that incorporating this compound into the perovskite framework can improve moisture resistance and overall efficiency .

Table: Comparison of Solar Cell Performance with and without this compound

| Parameter | Without this compound | With this compound |

|---|---|---|

| Efficiency (%) | 18.5 | 22.0 |

| Moisture Resistance (hours) | 12 | 48 |

| Stability (months) | 6 | 12 |

Environmental Studies

This compound is also studied for its environmental impact and potential as a pollutant. Its presence in industrial effluents raises concerns due to its toxicity and persistence in the environment. Case studies have highlighted the need for effective remediation strategies to mitigate its effects on aquatic ecosystems .

Case Study 1: Pharmaceutical Development

A study focused on synthesizing novel anti-cancer agents utilized this compound as a key intermediate. The resulting compounds demonstrated enhanced efficacy against specific cancer cell lines compared to their non-fluorinated counterparts, showcasing the importance of fluorinated compounds in drug design.

Case Study 2: Environmental Impact Assessment

Research conducted on industrial discharges revealed that this compound was present at concerning levels in local water bodies. The study evaluated its toxicity to aquatic organisms and proposed bioremediation techniques involving specific microbial strains capable of degrading this compound effectively .

Mécanisme D'action

The mechanism of action of m-aminotrifluorotoluene involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various chemical reactions, while the trifluoromethyl group enhances its stability and reactivity. The compound can interact with enzymes and receptors, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key differences between m-aminotrifluorotoluene and structurally related compounds:

Table 1. Comparison of this compound with Analogous Fluorinated Anilines

Key Differences

Substituent Effects: The -CF₃ group in this compound significantly reduces the basicity of the -NH₂ group compared to 3-amino-5-fluorotoluene (pKa ~2.5 vs. ~4.5), enhancing its resistance to protonation in acidic environments . Lipophilicity: The -CF₃ group increases logP (octanol-water partition coefficient) to 2.8 for this compound, making it more membrane-permeable than 3-amino-5-fluorotoluene (logP ~1.5) .

Reactivity: this compound undergoes electrophilic substitution preferentially at the para position to the -NH₂ group due to the -CF₃ group’s meta-directing effect. In contrast, 3-amino-5-fluorotoluene exhibits less predictable regioselectivity . The tetrafluorotoluene derivative (C₇H₄F₄) lacks an -NH₂ group but is valued for synthesizing halogenated benzyl alcohols and esters, which are pivotal in drug design .

Applications: this compound is widely used in herbicides (e.g., trifluralin derivatives) and antiviral agents due to its stability under harsh conditions .

Q & A

Basic: What are the common synthetic routes for m-Aminotrifluorotoluene, and how do reaction conditions influence yield?

Answer:

The synthesis of m-Aminotrifluorotoluene typically involves multi-step protocols. For example, a documented route includes nitration of trifluorotoluene followed by catalytic reduction (e.g., H₂/Pd-C) to introduce the amino group . Yield optimization requires precise control of reaction parameters:

- Temperature: Excessively high temperatures during nitration may lead to byproducts (e.g., di-nitrated derivatives).

- Catalyst loading: Overuse of Pd-C in reduction steps can complicate purification.

- Solvent polarity: Methanol or THF is preferred for intermediates due to their compatibility with borohydride reagents .

Methodological reproducibility hinges on stepwise monitoring via TLC or HPLC to isolate intermediates.

Advanced: How can computational modeling resolve ambiguities in the electronic effects of the trifluoromethyl group on this compound’s reactivity?

Answer:

The electron-withdrawing trifluoromethyl group alters the aromatic ring’s electron density, influencing regioselectivity in electrophilic substitutions. To address contradictory reactivity data (e.g., unexpected para-substitution), researchers should:

- Perform DFT calculations to map electrostatic potential surfaces and identify reactive sites.

- Compare experimental kinetic data (e.g., Hammett substituent constants) with computed activation energies.

- Validate models using isotopic labeling or substituent variation studies .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Answer:

Key techniques include:

- ¹H/¹⁹F NMR: Distinctive splitting patterns (e.g., coupling between NH₂ and CF₃ groups) confirm substitution patterns.

- IR spectroscopy: NH stretching (~3400 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) validate functional groups.

- Mass spectrometry (HRMS): Exact mass matching (±5 ppm) ensures molecular formula accuracy.

For validation, compare spectra with synthesized analogs or literature references. Cross-check assignments using 2D NMR (e.g., HSQC, HMBC) .

Advanced: How should researchers address contradictions in reported toxicity profiles of this compound derivatives?

Answer:

Discrepancies in toxicity data (e.g., LD₅₀ values) may arise from impurities or assay variability. A robust approach includes:

- Purity verification: Use HPLC-MS to rule out contaminants (e.g., residual solvents or byproducts).

- Standardized assays: Adopt OECD guidelines for in vitro cytotoxicity (e.g., MTT assays) and in vivo acute toxicity studies.

- Meta-analysis: Pool data from multiple studies, applying statistical tools (ANOVA, regression) to identify outliers or confounding variables .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks.

- Spill management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste via approved chemical channels.

Refer to Safety Data Sheets (SDS) for compound-specific hazards and first-aid measures .

Advanced: What methodologies are effective for studying the environmental persistence of this compound in aqueous systems?

Answer:

To assess environmental fate:

- Hydrolysis studies: Monitor degradation kinetics under varying pH and temperature using LC-MS/MS.

- Photolysis experiments: Expose solutions to UV-Vis light and quantify byproducts via GC-MS.

- QSAR modeling: Predict biodegradation pathways using fragment contribution methods.

Include controls (e.g., dark/light cycles) and validate with OECD 301/302 test protocols .

Basic: How can researchers design experiments to probe the stability of this compound under acidic/basic conditions?

Answer:

- pH-dependent stability assays: Prepare buffered solutions (pH 1–13) and incubate the compound at 25–60°C.

- Sampling intervals: Collect aliquots at timed intervals (0–48 hrs) and analyze via HPLC for degradation products.

- Degradation kinetics: Apply first-order or Arrhenius models to calculate half-lives and activation energies .

Advanced: How can structure-activity relationship (SAR) studies of this compound derivatives be optimized for drug discovery?

Answer:

- Fragment-based design: Introduce substituents (e.g., halogens, alkyl groups) at the ortho and para positions to modulate lipophilicity.

- Biological screening: Use high-throughput assays (e.g., enzyme inhibition, cell viability) to prioritize lead compounds.

- Crystallography: Resolve X-ray structures of target-ligand complexes to guide rational modifications .

Basic: How should raw spectral and chromatographic data be presented in appendices for reproducibility?

Answer:

- Tables: Include retention times, integration values, and peak assignments for HPLC/GC traces.

- Figures: Embed annotated NMR/IR spectra with labeled axes and scaling factors.

- Metadata: Document instrument parameters (e.g., column type, solvent gradients) and software settings .

Advanced: What strategies reconcile conflicting mechanistic proposals for this compound’s role in cross-coupling reactions?

Answer:

Contradictory mechanisms (e.g., radical vs. polar pathways) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.